

Chemical properties and reactivity of 2-(2-Oxocyclohexyl)acetyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Oxocyclohexyl)acetyl chloride

Cat. No.: B3130317

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An In-depth Technical Guide to 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **2-(2-Oxocyclohexyl)acetyl chloride**, a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry.

Chemical Properties

2-(2-Oxocyclohexyl)acetyl chloride is a bifunctional molecule containing a reactive acyl chloride group and a cyclohexanone moiety. These features make it a versatile building block for the synthesis of a variety of more complex molecules.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClO ₂	ChemBK
Molar Mass	174.62 g/mol	ChemBK
Predicted Density	1.171 ± 0.06 g/cm ³	ChemBK
Predicted Boiling Point	264.7 ± 13.0 °C	ChemBK

Spectral Data

While experimentally obtained spectra for **2-(2-Oxocyclohexyl)acetyl chloride** are not readily available in the public domain, the following are predicted spectral data based on its structure and known spectroscopic trends for similar functional groups.

Spectroscopy	Predicted Data
^1H NMR	δ (ppm): 1.50-2.50 (m, 8H, cyclohexyl protons), 2.80-3.20 (m, 1H, methine proton), 3.50-3.80 (m, 2H, methylene protons adjacent to carbonyl)
^{13}C NMR	δ (ppm): 25-45 (cyclohexyl carbons), 50-60 (methine carbon), 170-175 (acetyl chloride carbonyl), 205-215 (cyclohexanone carbonyl)
IR Spectroscopy	ν (cm^{-1}): ~1800 (C=O, acyl chloride), ~1715 (C=O, cyclohexanone), 2850-2950 (C-H, alkane)
Mass Spectrometry	m/z : 174/176 (M^+ , isotopic pattern for Cl), fragments corresponding to loss of Cl, CO, and cleavage of the cyclohexyl ring.

Reactivity

As an acyl chloride, **2-(2-Oxocyclohexyl)acetyl chloride** is a highly reactive electrophile. The carbonyl carbon of the acetyl chloride group is susceptible to nucleophilic attack, leading to substitution of the chloride ion. The presence of the ketone on the cyclohexyl ring offers a second site for chemical modification, though it is generally less reactive than the acyl chloride.

Key reactions include:

- Hydrolysis: Reacts readily with water to form 2-(2-oxocyclohexyl)acetic acid and hydrochloric acid.
- Esterification: Reacts exothermically with alcohols to form the corresponding esters.
- Amidation: Reacts with primary or secondary amines to form amides.

- Friedel-Crafts Acylation: Can be used as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Due to its reactivity, particularly with moisture, this compound should be handled under anhydrous conditions.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and common reactions of **2-(2-Oxocyclohexyl)acetyl chloride**.

Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride

This protocol describes the conversion of 2-(2-oxocyclohexyl)acetic acid to the corresponding acetyl chloride using thionyl chloride.

Materials:

- 2-(2-Oxocyclohexyl)acetic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM)
- Rotary evaporator
- Schlenk line or similar inert atmosphere setup

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-oxocyclohexyl)acetic acid (1 equivalent).
- Add anhydrous dichloromethane to dissolve the acid.
- Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.

- After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2 hours.
- Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
- The resulting crude **2-(2-Oxocyclohexyl)acetyl chloride** can be purified by vacuum distillation or used directly in subsequent reactions.

Esterification with Ethanol

This protocol details the formation of ethyl 2-(2-oxocyclohexyl)acetate.

Materials:

- **2-(2-Oxocyclohexyl)acetyl chloride**
- Anhydrous ethanol
- Anhydrous pyridine or triethylamine
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve **2-(2-Oxocyclohexyl)acetyl chloride** (1 equivalent) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.

- In a separate flask, prepare a solution of anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether.
- Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude ester by column chromatography on silica gel.

Amidation with a Primary Amine

This protocol describes the synthesis of N-alkyl-2-(2-oxocyclohexyl)acetamide.

Materials:

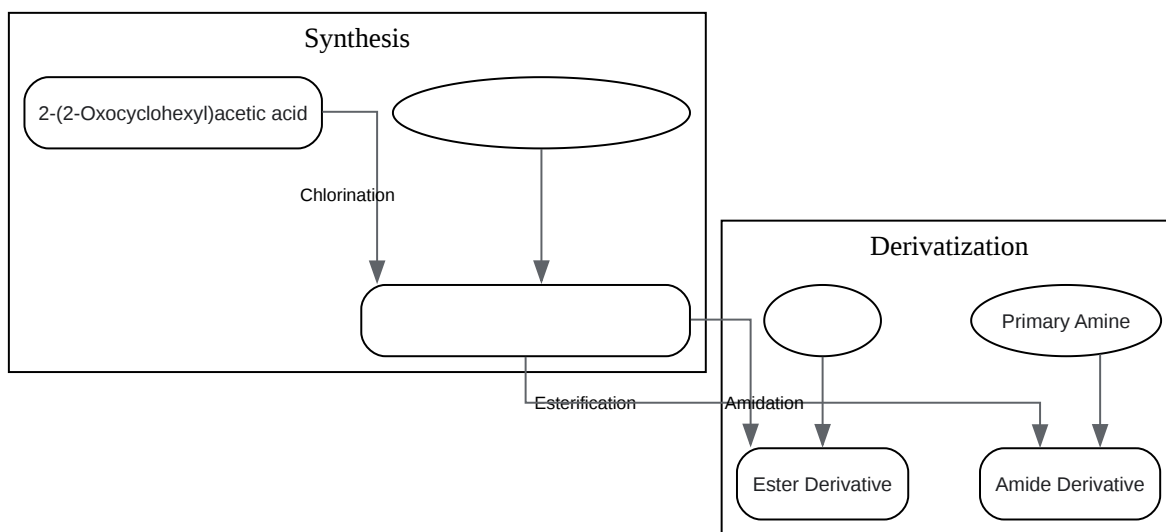
- **2-(2-Oxocyclohexyl)acetyl chloride**
- Primary amine (e.g., ethylamine)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

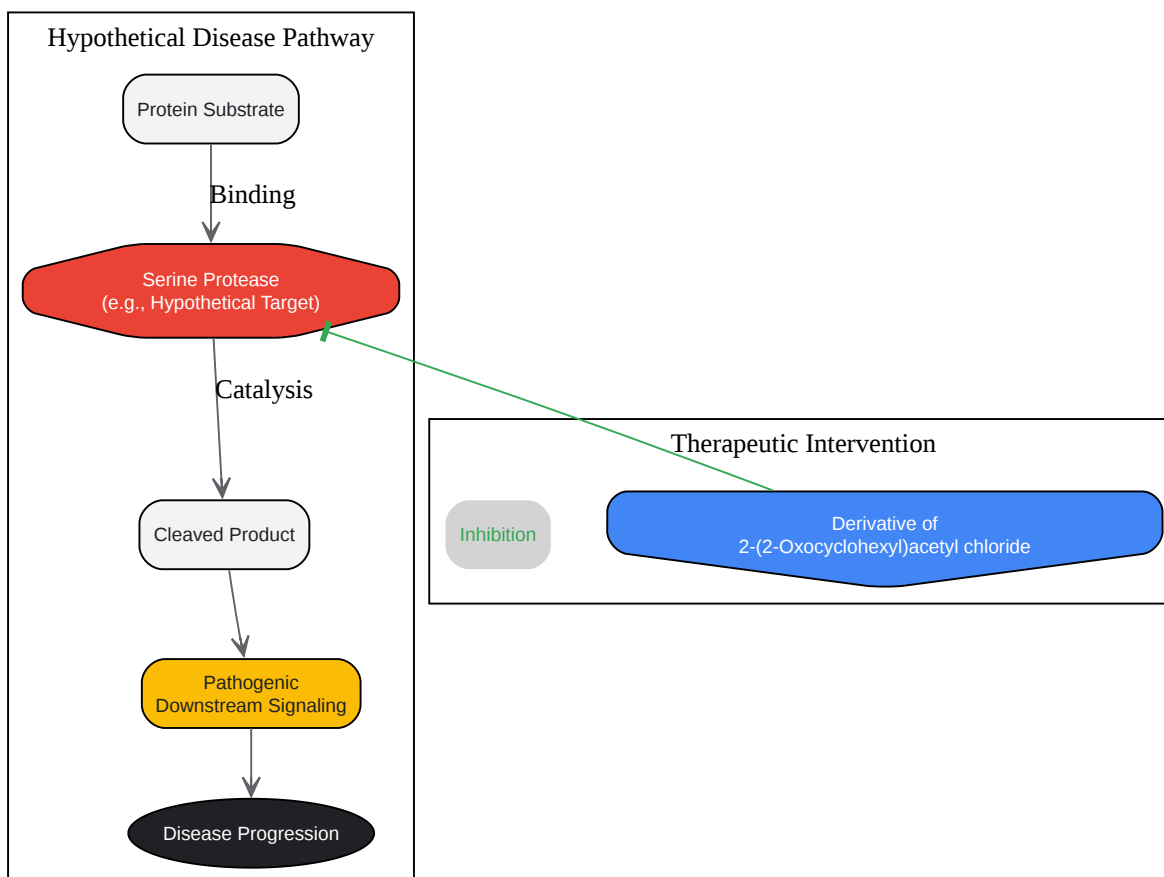
Procedure:

- Dissolve the primary amine (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
- In a separate flask, dissolve **2-(2-Oxocyclohexyl)acetyl chloride** (1 equivalent) in anhydrous DCM.
- Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
- After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, wash the mixture with water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude amide can be purified by recrystallization or column chromatography.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical biological application of derivatives of **2-(2-Oxocyclohexyl)acetyl chloride**.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com